Pentanedioic acid, 1,5-bis(2-(2-(1-methylethyl)-3-oxazolidinyl)ethyl) ester
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Overview
Description
Pentanedioic acid, 1,5-bis(2-(2-(1-methylethyl)-3-oxazolidinyl)ethyl) ester is a complex organic compound with potential applications in various fields. This compound is characterized by its unique structure, which includes oxazolidinyl groups and ester functionalities. It is of interest due to its potential reactivity and applications in synthetic chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, 1,5-bis(2-(2-(1-methylethyl)-3-oxazolidinyl)ethyl) ester typically involves the esterification of pentanedioic acid with oxazolidinyl-containing alcohols. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common reagents include sulfuric acid or hydrochloric acid as catalysts. The reaction mixture is heated to promote the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
Pentanedioic acid, 1,5-bis(2-(2-(1-methylethyl)-3-oxazolidinyl)ethyl) ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester functionalities can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The oxazolidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of pentanedioic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted oxazolidinyl derivatives.
Scientific Research Applications
Pentanedioic acid, 1,5-bis(2-(2-(1-methylethyl)-3-oxazolidinyl)ethyl) ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential as a drug intermediate or as a component in drug delivery systems.
Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of plastics.
Mechanism of Action
The mechanism of action of pentanedioic acid, 1,5-bis(2-(2-(1-methylethyl)-3-oxazolidinyl)ethyl) ester involves its interaction with molecular targets through its ester and oxazolidinyl groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds
Pentanedioic acid, 3-oxo-, diethyl ester: Similar in structure but with different functional groups.
Pentanedioic acid, 2-methylene-, dimethyl ester: Contains methylene groups instead of oxazolidinyl groups.
Uniqueness
Pentanedioic acid, 1,5-bis(2-(2-(1-methylethyl)-3-oxazolidinyl)ethyl) ester is unique due to the presence of oxazolidinyl groups, which impart distinct reactivity and potential applications compared to other pentanedioic acid derivatives. Its structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
89911-09-1 |
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Molecular Formula |
C21H38N2O6 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] pentanedioate |
InChI |
InChI=1S/C21H38N2O6/c1-16(2)20-22(10-14-28-20)8-12-26-18(24)6-5-7-19(25)27-13-9-23-11-15-29-21(23)17(3)4/h16-17,20-21H,5-15H2,1-4H3 |
InChI Key |
VMAJEOQYHYVUNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1N(CCO1)CCOC(=O)CCCC(=O)OCCN2CCOC2C(C)C |
Origin of Product |
United States |
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